6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[3,4-b]pyridine core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is often introduced through a reaction with fluoren-9-ylmethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrolo[3,4-b]pyridine core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its complex structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications may include the development of new drugs or treatments.
Industry: It can be used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline
Uniqueness: 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, which differentiate it from other Fmoc-protected compounds
Biological Activity
6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure that incorporates both pyrrole and pyridine moieties. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility, which are critical for biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit a range of biological activities. Key areas of investigation include:
- Anticancer Activity : Many pyrrolo[3,4-b]pyridine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some studies suggest that these compounds may possess antibacterial and antifungal properties.
- Neuroprotective Effects : The potential for treating neurodegenerative diseases has been noted due to the ability of these compounds to interact with neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Kinase Activity : Many compounds in this class inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in certain cancer cell lines.
- Modulation of Signal Transduction Pathways : They may interfere with pathways involved in inflammation and cell survival.
Anticancer Studies
A recent study evaluated the anticancer effects of various pyrrolo[3,4-b]pyridine derivatives against different cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 50 µM for several derivatives, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. The study reported that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents .
Neuroprotective Effects
A study exploring the neuroprotective effects found that specific derivatives could reduce oxidative stress in neuronal cells, offering potential therapeutic avenues for conditions like Alzheimer's disease .
Data Tables
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-22(27)18-9-10-24-21-12-25(11-19(18)21)23(28)29-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-10,20H,11-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUJTCRUGESJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.